molecular formula C15H8F3N3O5 B3128186 3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide CAS No. 338785-11-8

3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide

Cat. No.: B3128186
CAS No.: 338785-11-8
M. Wt: 367.24 g/mol
InChI Key: YCOPGLQYNHNBKL-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide is a complex organic compound that features a trifluoromethyl group and a pyrano[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide typically involves multiple steps. One common approach is the cycloaddition reaction, where a nitrile imine reacts with a suitable partner to form the pyrano[2,3-d]pyrimidine core . This reaction is often promoted by bases such as triethylamine and carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrano[2,3-d]pyrimidine core can participate in various biochemical pathways .

Properties

IUPAC Name

3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O5/c16-15(17,18)7-3-1-2-6(4-7)10(22)19-9-5-8-11(23)20-14(25)21-12(8)26-13(9)24/h1-5H,(H,19,22)(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPGLQYNHNBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(NC(=O)NC3=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide
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3-(trifluoromethyl)-N-(2,4,7-trioxo-1H-pyrano[2,3-d]pyrimidin-6-yl)benzamide

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